3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
Description
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid (CAS Ref: 10-F641504) is a sulfonamide-substituted benzoic acid derivative characterized by a 2,4-dimethoxyphenyl group attached to the sulfamoyl moiety and a methoxy group at the 4-position of the benzoic acid core (). Its structural complexity arises from the electron-donating methoxy substituents, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-11-5-6-12(14(9-11)24-3)17-25(20,21)15-8-10(16(18)19)4-7-13(15)23-2/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOMCZANCCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 2,4-dimethoxyaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to a coupling reaction with 4-methoxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varied Sulfonamide Substituents
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (A327278)
- Structure : Features a single methoxy group on the phenyl ring attached to the sulfamoyl group (4-methoxyphenyl) and a benzoic acid core.
- Key Difference : The absence of a 2-methoxy substituent on the phenyl ring compared to the target compound reduces steric hindrance and alters electronic effects .
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid (CAS 1562417-33-7)
- Structure : Substitutes the methoxy groups with methyl groups on the phenyl ring.
- Key Difference : Methyl groups are less electron-donating than methoxy, leading to lower acidity (pKa ~3.5 vs. ~2.8 for methoxy analogues) and reduced solubility in polar solvents .
3-[(2,4-Dichlorophenyl)carbamoyl]-4-methoxybenzoic Acid (12m)
- Structure : Replaces the sulfamoyl group with a carbamoyl (NHCO) linkage and uses chlorine substituents instead of methoxy.
- Key Difference : The carbamoyl group enhances hydrogen-bonding capacity, while chlorine atoms increase electron-withdrawing effects, raising acidity (pKa ~2.5) .
Analogues with Modified Benzoic Acid Cores
4-Methoxy-3-sulfamoylbenzoic Acid (CAS 20532-06-3)
- Structure : Sulfamoyl group at position 3 and methoxy at position 4 on the benzoic acid.
- Key Difference : Lacks the 2,4-dimethoxyphenyl moiety, resulting in simpler electronic properties and lower molecular weight (MW 245.3 vs. 397.4 for the target compound) .
3-(3-(Sulfamoyloxy)phenoxy)benzoic Acid (74)
- Structure : Sulfamoyloxy (OSO2NH2) group replaces the sulfamoyl (NHSO2) linkage.
- Key Difference : The sulfamoyloxy group introduces a labile oxygen bridge, increasing susceptibility to hydrolysis and altering pharmacokinetics .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy substituents increase electron density on the aromatic ring, enhancing interactions with enzymes or receptors requiring π-π stacking .
- Sulfamoyl vs. Carbamoyl : Sulfamoyl groups improve metabolic stability compared to carbamoyl linkages, which are prone to enzymatic hydrolysis .
Biological Activity
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with significant potential in biological applications. Its unique chemical structure, which includes a sulfamoyl group and methoxy substituents, positions it as a candidate for various therapeutic roles, particularly in enzyme inhibition and anti-inflammatory activities.
- Molecular Formula : C16H17NO7S
- Molecular Weight : 367.38 g/mol
- CAS Number : 710989-33-6
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with sulfonyl chloride to form a sulfonamide intermediate, followed by coupling with 4-methoxybenzoic acid. Common reagents include triethylamine and dichloromethane as solvents.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The methoxy groups enhance binding affinity and specificity.
Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways. For example:
- PTP1B Inhibition : In studies focusing on protein tyrosine phosphatase 1B (PTP1B), compounds similar to this compound have shown promising inhibitory effects, suggesting potential applications in managing insulin resistance and diabetes .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that it can enhance the activity of NF-κB in response to lipopolysaccharide (LPS), indicating its potential to modulate inflammatory responses. This activity was confirmed through kinetic screening assays that measured the enhancement of NF-κB activity over time .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(2,4-Dimethoxyphenyl)sulfamoyl]propanoic acid | Structure | Potential PTP1B inhibitor |
| 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid | Structure | Anti-inflammatory effects |
This table illustrates how structural variations can influence biological activities among related compounds.
Study on Insulin Resistance
In a study involving diabetic mouse models, a compound structurally similar to this compound improved oral glucose tolerance and enhanced insulin sensitivity by modulating gene expression related to insulin signaling pathways. These findings highlight the therapeutic potential of sulfamoyl derivatives in metabolic disorders .
NF-κB Activation Study
Another significant study focused on the activation of NF-κB in HTS assays. Compounds from the same chemotype were tested for their ability to enhance NF-κB activity in response to inflammatory stimuli. The results indicated that certain derivatives could significantly increase NF-κB activity after prolonged exposure to LPS, confirming their potential as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
